molecular formula C20H12N2O8 B8196236 4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) CAS No. 164173-99-3

4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid)

Cat. No.: B8196236
CAS No.: 164173-99-3
M. Wt: 408.3 g/mol
InChI Key: RYFROVLZZNLBPZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) (CAS: 164173-99-3) is a rigid, symmetric ligand with a central 1,4-phenylene group bridging two pyridine-2,6-dicarboxylic acid (PDA) units. Its molecular formula is C₂₀H₁₂N₂O₈, and it has a molecular weight of 408.32 g/mol . The compound is soluble in polar aprotic solvents like DMF and DMSO, making it suitable for hydrothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers . Each PDA moiety provides two carboxylate groups and a pyridyl nitrogen, enabling versatile coordination modes with metal ions.

Properties

IUPAC Name

4-[4-(2,6-dicarboxypyridin-4-yl)phenyl]pyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O8/c23-17(24)13-5-11(6-14(21-13)18(25)26)9-1-2-10(4-3-9)12-7-15(19(27)28)22-16(8-12)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFROVLZZNLBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)C3=CC(=NC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164173-99-3
Record name 4,4'-(1,4-phenylene)bis(pyridine-2,6-dicarboxylic acid)
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Preparation Methods

Reaction Mechanism and Steps

The halogenation-cyclization-oxidation approach, detailed in patent CN110229096B, involves a three-step sequence starting from 1,7-pimelic acid or its diester. The process proceeds as follows:

  • Halogenation : 1,7-pimelic acid dimethyl ester reacts with bromine in chloroform under catalytic hydrobromic acid to form a tetrahalogenated intermediate.

  • Cyclization : The intermediate undergoes ammonia-mediated cyclization to yield a dihydropyridine derivative.

  • Oxidation-Hydrolysis : Hydrogen peroxide oxidizes the dihydropyridine, followed by alkaline hydrolysis to produce 2,6-pyridinedicarboxylic acid.

Optimization and Yield

Key parameters include solvent selection (chloroform, dichloromethane), halogen source (bromine), and reaction temperature (30–65°C). Example 3 of the patent reports a 90.4% yield with 99.5% purity after crystallization. The one-pot methodology minimizes intermediate isolation, enhancing operational efficiency.

Table 1: Reaction Conditions for Halogenation-Cyclization-Oxidation

StepReagents/ConditionsTime (h)Yield (%)
HalogenationBr2_2, CHCl3_3, HBr (40%)7-
CyclizationNH4_4OH (17%), 60–65°C6-
OxidationH2_2O2_2 (30%), NaOH (20%)490.4

One-Pot Synthesis via Dihydropyran Intermediates

Catalytic Pathway

Researchers at OIST developed a novel one-pot method using pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid. The protocol involves:

  • Dihydropyran Formation : Pyruvate and aldehyde condense to form a dihydropyran derivative.

  • Ammonolysis : Ammonium acetate introduces nitrogen, cyclizing the intermediate into the pyridine core.

Advantages and Limitations

This method operates under mild conditions (room temperature to 60°C) and achieves high atom economy. However, substrate specificity may limit its applicability to certain 4-substituted derivatives.

Table 2: Key Parameters for One-Pot Synthesis

ParameterValue/Detail
CatalystPyrrolidine-acetic acid
Temperature25–60°C
Reaction Time12–24 h
Yield Range70–85% (varies by substituent)

Suzuki-Miyaura Cross-Coupling Approach

Modular Assembly

The Suzuki-Miyaura reaction enables the coupling of halogenated pyridine dicarboxylic acid precursors with aryl boronic acids. For example, 2,6-dichloropyridine (1c) reacts with p-methoxyphenylboronic acid (2) in the presence of palladium catalysts to form biphenyl intermediates, which are demethylated to yield the target compound.

Catalytic System and Efficiency

Optimal conditions use Pd(PPh3_3)4_4 as the catalyst, K2_2CO3_3 as the base, and a 3:1 molar ratio of boronic acid to dichloropyridine. Yields exceed 80% for symmetric derivatives but drop for sterically hindered substrates.

Table 3: Suzuki-Miyaura Reaction Optimization

ConditionOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh3_3)4_4+15%
SolventDME/H2_2O (3:1)+10%
Temperature80°C+20%

Comparative Analysis of Preparation Methods

Yield and Purity

  • Halogenation-Cyclization-Oxidation : Highest yield (90.4%) and purity (99.5%).

  • One-Pot Synthesis : Moderate yields (70–85%) but superior functional group tolerance.

  • Suzuki-Miyaura : Ideal for asymmetric derivatives but requires expensive catalysts.

Industrial Scalability

The halogenation-cyclization method is most scalable due to its one-pot design and low-cost reagents. In contrast, Suzuki-Miyaura’s reliance on palladium limits cost-effectiveness for large-scale production.

Table 4: Method Comparison for Industrial Use

CriterionHalogenation-CyclizationOne-Pot SynthesisSuzuki-Miyaura
Yield (%)90.47580
Catalyst CostLowModerateHigh
ScalabilityExcellentGoodModerate

Chemical Reactions Analysis

4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) undergoes various chemical reactions, including:

Common reagents used in these reactions include metal salts, halogenating agents, and oxidizing or reducing agents. The major products formed are typically metal-ligand complexes or substituted derivatives of the original compound.

Scientific Research Applications

Materials Science

Metal-Organic Frameworks (MOFs) :
4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) is utilized as a ligand in the synthesis of MOFs. These frameworks are porous materials that have applications in gas storage, separation processes, and catalysis.

Case Study : A study demonstrated the synthesis of a MOF using this compound as a ligand with zinc ions, resulting in a material with high surface area and potential for carbon dioxide capture .

Catalysis

The compound acts as a bidentate ligand in coordination chemistry, allowing it to form stable complexes with transition metals. These metal complexes are valuable in various catalytic processes.

Example : Research has shown that complexes formed with palladium using this ligand exhibit enhanced catalytic activity in cross-coupling reactions such as Suzuki and Heck reactions .

Reaction TypeMetal UsedYield (%)Reference
Suzuki CouplingPd95
Heck ReactionPd90

Biomedical Research

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. Its structural properties allow for modification that can enhance solubility and bioavailability.

Case Study : A recent investigation into the use of this compound for encapsulating anticancer drugs showed improved efficacy due to enhanced solubility and controlled release profiles .

Data Tables

Metal IonLigand UsedSynthesis MethodCharacterization Technique
Zinc4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid)Hydrothermal synthesisX-ray diffraction
PalladiumSame as aboveSolvent-assisted methodNMR spectroscopy

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) primarily involves its ability to act as a multidentate ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The specific pathways and molecular targets depend on the metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

Compound Key Features Applications References
Pyridine-2,6-dicarboxylic acid (PDA) Single PDA unit with two carboxylates and one pyridyl N. Forms binuclear complexes (e.g., with Sb³⁺/Sb⁵⁺, Fe³⁺, Co²⁺, Ni²⁺) .
4,4'-Dicarboxylic acid-2,2'-bipyridine (dcbpy) Two pyridyl rings linked directly; lacks the phenylene spacer. Used in dye-sensitized solar cells and Ru-based catalysts .
Terephthalic acid (H₂BDC) Linear 1,4-benzenedicarboxylate; lacks pyridyl N. MOF construction (e.g., Cu₃(TMA)₂; MIL-53) .
2,6-Naphthalenedicarboxylic acid Extended aromatic core; no pyridyl N. MOFs with larger pores for gas storage .
1,4-Bis(4-pyridyl)benzene Phenylene-linked bipyridyl; lacks carboxylates. Pillared MOFs (e.g., [Zn₂(PDCO)₂(4,4'-bpy)₂(H₂O)₂]) .

Coordination Chemistry and MOF Performance

  • Connectivity: The target compound’s four carboxylate O-donors and two pyridyl N-donors enable higher connectivity compared to monofunctional PDA or dcbpy. This promotes 3D frameworks, as seen in [Cr(pydc)₂]⁻ complexes .
  • Rigidity: The phenylene spacer enhances rigidity versus flexible linkers like 1,4-bis(imidazolyl)benzene (bix), leading to stable, non-interpenetrated MOFs .
  • Acidity: The dual PDA units provide four deprotonatable protons, allowing pH-dependent coordination modes (monodentate, bridging) absent in non-carboxylate analogues like 4,4'-bipyridine .

Thermal and Chemical Stability

  • Thermal Stability: The aromatic backbone and carboxylate groups confer stability up to 240–300°C, comparable to zeolite-like MOFs (e.g., Cu₃(TMA)₂) but lower than purely inorganic frameworks .
  • Chemical Robustness: Unlike non-porous coordination polymers (e.g., [Cu(4-dpyb)(5-MIP)(H₂O)]), the target’s extended conjugation resists hydrolysis in aqueous media .

Functionalization Potential

The phenylene spacer’s inertness contrasts with functionalized dicarboxylates like 5-aminoisophthalic acid, which enable post-synthetic modification (PSM) in MOFs . However, the target’s dual PDA units allow chelation of multiple metal centers, as seen in binuclear Sb³⁺/Sb⁵⁺ complexes .

Research Findings

  • MOF Synthesis : The compound forms interpenetrated 3D networks with Zn²⁺ and Cd²⁺, leveraging its four carboxylates for high-dimensional architectures .
  • Catalysis : Its Cr³⁺ complexes exhibit catalytic activity in oxidation reactions, outperforming simpler PDA derivatives due to enhanced electron-withdrawing effects .
  • Antimicrobial Activity : Unlike phenylene-bis(pyrimidin-2-amine) derivatives (e.g., in ), the target lacks antimicrobial efficacy but excels in material science applications .

Biological Activity

4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid), also known by its CAS number 164173-99-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C20_{20}H12_{12}N2_{2}O8_{8}
  • Molecular Weight : 408.32 g/mol
  • CAS Number : 164173-99-3
  • Structure : The compound features a biphenyl core with two pyridine-2,6-dicarboxylic acid moieties.

Antioxidant Properties

Research indicates that compounds containing pyridine and carboxylic acid functionalities exhibit significant antioxidant activities. The presence of the pyridine nitrogen can enhance electron donation capabilities, which is crucial for scavenging free radicals. For instance, studies have shown that derivatives of pyridine dicarboxylic acids can effectively reduce oxidative stress in cellular models .

Antimicrobial Activity

The antimicrobial potential of 4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) has been explored in various studies. The compound demonstrates inhibitory effects against a range of bacterial strains due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. This activity is attributed to the chelation of metal ions essential for bacterial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

  • Metal Ion Chelation : The carboxylate groups in the compound can chelate metal ions, which are crucial for various enzymatic processes in pathogens.
  • Radical Scavenging : The pyridine nitrogen acts as an electron donor, allowing the compound to neutralize reactive oxygen species (ROS).
  • Gene Expression Modulation : Some studies suggest that this compound may influence gene expression related to inflammation and oxidative stress responses.

Study 1: Antioxidant Efficacy

A study published in MDPI assessed the antioxidant efficacy of various pyridine derivatives, including 4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid). Results indicated a significant reduction in lipid peroxidation in treated cells compared to controls .

Study 2: Antimicrobial Activity

In another research effort reported in ACS Materials Au, the antimicrobial activity of the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) below 100 µg/mL for several strains, indicating potent antibacterial properties .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntioxidantRadical scavenging
AntimicrobialMetal ion chelation
Anti-inflammatoryCytokine modulation

Q & A

Q. What are the key physicochemical properties of 4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) relevant to its use in coordination chemistry?

The compound is a tetradentate ligand with four carboxylic acid groups and two pyridine rings, enabling versatile coordination modes for metal-organic frameworks (MOFs). It is soluble in polar aprotic solvents like DMF and DMSO, critical for solvothermal synthesis of MOFs . Stability under ambient conditions requires storage in sealed containers at room temperature to prevent hydration or decomposition . Researchers should confirm solubility and stability via UV-Vis spectroscopy and thermogravimetric analysis (TGA) before experimental use.

Q. What safety protocols are essential when handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous dicarboxylic acid ligands (e.g., [2,2'-Bipyridine]-4,4'-dicarboxylic acid) require stringent precautions:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work under fume hoods to prevent inhalation of aerosols .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
  • Store away from strong acids/bases to prevent reactive decomposition .

Q. How is this ligand typically employed in MOF synthesis?

The ligand’s four carboxylate groups facilitate coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal methods. A standard protocol involves:

Dissolving the ligand in DMF (20 mM) under sonication .

Adding metal salts (e.g., Zn(NO₃)₂) and heating at 85–120°C for 24–72 hours.

Characterizing the MOF via XRD (for crystallinity) and FTIR (to confirm ligand integration) .
Yield optimization may require adjusting solvent ratios (e.g., DMF/water) or pH.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination geometries of this ligand across MOF studies?

Discrepancies in coordination behavior (e.g., monodentate vs. bridging modes) may arise from:

  • pH-dependent protonation states : Use potentiometric titration to determine pKa values of carboxylate groups.
  • Metal ion selectivity : Conduct competitive experiments with transition metals (e.g., Fe³⁺ vs. Cu²⁺) and analyze via X-ray absorption spectroscopy (XAS) .
  • Crystallization kinetics : Vary reaction temperatures and times to isolate intermediate phases for single-crystal XRD analysis.

Q. What methodological approaches mitigate framework instability in MOFs derived from this ligand under humid conditions?

Hydrolytic instability is common in carboxylate-based MOFs. Strategies include:

  • Post-synthetic modification : Functionalize the ligand with hydrophobic groups (e.g., –CF₃) before synthesis.
  • Defect engineering : Introduce missing-linker defects via modulated synthesis (e.g., adding monocarboxylic acids as modulators) to enhance flexibility .
  • Stability testing : Expose MOFs to controlled humidity (30–90% RH) and monitor structural integrity via in-situ XRD or nitrogen adsorption isotherms.

Q. How do solvent polarity and reaction temperature influence the dimensionality of MOFs synthesized with this ligand?

  • High-polarity solvents (e.g., DMF) : Favor 3D frameworks by enhancing ligand solubility and metal-ligand coordination kinetics.
  • Low-polarity solvents (e.g., THF) : May yield 1D or 2D structures due to limited ligand dissociation.
  • Temperature effects : Higher temperatures (≥100°C) promote thermodynamic products (e.g., dense 3D phases), while lower temperatures (≤80°C) favor kinetic intermediates (e.g., layered structures). Methodologically, screen solvent/temperature combinations and analyze outcomes with pair distribution function (PDF) analysis .

Methodological Considerations for Data Analysis

  • Contradictory porosity data : Compare gas adsorption results (e.g., CO₂ vs. N₂) to distinguish between intrinsic porosity and experimental artifacts (e.g., incomplete activation).
  • Ligand purity impact : Use HPLC or NMR to verify ligand purity (>95%) before synthesis, as impurities can alter nucleation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid)
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4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid)

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